Nodaga-nhs

Description

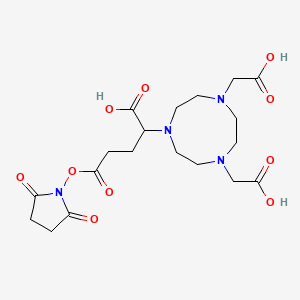

Structure

3D Structure

Properties

IUPAC Name |

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O10/c24-14-2-3-15(25)23(14)33-18(30)4-1-13(19(31)32)22-9-7-20(11-16(26)27)5-6-21(8-10-22)12-17(28)29/h13H,1-12H2,(H,26,27)(H,28,29)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYQZCZUWQXKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407166-70-4 | |

| Record name | Nodaga-nhs | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1407166704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NODAGA-NHS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJA4R92MA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to NODAGA-NHS: A Core Component in Modern Radiopharmaceuticals

NODAGA-NHS is a bifunctional chelator that has become a cornerstone in the development of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications.[1] Its structure is meticulously designed to first covalently attach to a biological targeting molecule, such as a peptide or antibody, and then to securely encapsulate a diagnostic or therapeutic radioisotope. This guide provides a comprehensive overview of its chemical properties, scientific applications, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Core Chemical Properties and Structure

This compound, chemically known as 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid, is a derivative of the 1,4,7-triazacyclononane (NOTA) macrocycle.[1][2] It features two key components: the NODAGA (1,4,7-triazacyclononane, 1-glutaric acid-4,7-diacetic acid) moiety, which acts as the chelating agent for radiometals, and the N-hydroxysuccinimide (NHS) ester, a reactive group for conjugation to biomolecules.[1]

The NHS ester provides a highly efficient and specific reaction with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) under mild conditions to form a stable amide bond.[1][3] The NODAGA portion forms a stable complex with various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging.[1][4]

Caption: Conceptual breakdown of the this compound bifunctional chelator.

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈N₄O₁₀ | [2] |

| Molecular Weight | 472.45 g/mol | [2][5] |

| IUPAC Name | 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | [2] |

| CAS Number | 1407166-70-4 | [2] |

Scientific Uses and Applications

The primary application of this compound is in the creation of targeted radiopharmaceuticals.[1] This involves a two-stage process: first, the conjugation of this compound to a targeting biomolecule, and second, the radiolabeling of the resulting conjugate with a suitable radioisotope.

The NHS ester of this compound reacts with primary amines on biomolecules like peptides and antibodies to form stable amide bonds.[1][3] This conjugation is a critical step in creating a precursor for the final radiopharmaceutical.[1] The reaction is typically performed in amine-free buffers at a slightly alkaline pH to ensure the target amine is deprotonated and thus nucleophilic.

Caption: Reaction scheme for conjugating this compound to a biomolecule.

Once conjugated to a targeting vector, the NODAGA moiety serves as an efficient chelator for various radiometals. Its high affinity and rapid complexation kinetics make it particularly suitable for isotopes like ⁶⁸Ga and ⁶⁴Cu.

-

Gallium-68 (⁶⁸Ga): Studies have demonstrated that NODAGA can achieve high radiolabeling yields with ⁶⁸Ga under milder conditions than other common chelators like DOTA, sometimes even at room temperature.[1] This is advantageous for sensitive biomolecules that may be damaged by heat. Optimal labeling is often achieved at elevated temperatures (e.g., 80°C) to ensure high radiochemical yield, especially given the short half-life of ⁶⁸Ga.[6]

-

Copper-64 (⁶⁴Cu): NODAGA also shows excellent properties for chelating ⁶⁴Cu.[1] Research comparing NODAGA with DOTA for ⁶⁴Cu labeling of the antibody trastuzumab found that NODAGA was significantly superior, achieving higher radiochemical yields under mild, room-temperature conditions.[1][7] While full incorporation can be achieved with DOTA, NODAGA often requires less harsh conditions.[7] For example, labeling of NODAGA-trastuzumab has achieved up to 80% incorporation.[4][7]

The stability of the resulting radiometal complex is crucial for in vivo applications to prevent the release of the radioisotope, which could lead to off-target radiation and poor imaging quality.[1]

| Radioisotope | Biomolecule Conjugate | Labeling Conditions | Radiochemical Yield/Incorporation | Source |

| ⁶⁸Ga | Pamidronic Acid | 80°C, optimized time | > 85% | [6] |

| ⁶⁴Cu | Trastuzumab | Room temperature, 15 min | ~80% | [7] |

| ⁶⁴Cu | JR11 (Peptide) | 95°C, 10 min | > 99% | [1] |

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key experiments involving this compound.

This protocol is adapted from methodologies for conjugating NHS esters to antibodies like trastuzumab.[5][7]

Materials:

-

Antibody (e.g., Trastuzumab) solution (1-10 mg/mL)

-

This compound ester

-

Conjugation Buffer: 0.1 M Borate-buffered saline or 0.1 M Sodium Bicarbonate buffer, pH 8.5. Amine-free buffers are critical.[8]

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification System: Size-exclusion chromatography (e.g., PD-10 column)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Buffer Exchange: Ensure the antibody is in the appropriate conjugation buffer (pH 8.5). If not, perform a buffer exchange using a desalting column or dialysis.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mM). The NHS-ester moiety is susceptible to hydrolysis, so do not store the solution.[8]

-

Conjugation Reaction: Add a molar excess of the this compound solution to the antibody solution. A 5- to 20-fold molar excess is a typical starting point.[5][7]

-

Incubation: Incubate the reaction mixture. Common conditions are 20 hours at 4°C or 1-2 hours at room temperature with gentle mixing.[5][7]

-

Quenching (Optional): To stop the reaction, add a small volume of Quenching Buffer to react with any excess NHS esters.

-

Purification: Remove excess, unreacted this compound and byproducts from the antibody conjugate using a size-exclusion chromatography column (e.g., PD-10), eluting with a suitable buffer like PBS or 0.1 M NaOAc (pH 5.64).[7]

-

Characterization: Collect fractions and determine the protein concentration (e.g., via Nanodrop). The final conjugate can be characterized by methods like HPLC to confirm conjugation.

This protocol is a generalized procedure based on the labeling of NODAGA-trastuzumab.[7]

Materials:

-

NODAGA-antibody conjugate (e.g., 100 µg)

-

[⁶⁴Cu]CuCl₂ solution (activity as required, e.g., 200 MBq)

-

Labeling Buffer: 0.1 M Sodium Acetate (NaOAc), pH 5.64

-

Purification System: Size-exclusion chromatography (e.g., PD-10 column)

-

Saline or PBS for elution

Procedure:

-

Reaction Setup: In a sterile, low-binding microcentrifuge tube, combine the NODAGA-antibody conjugate with the labeling buffer.

-

Add Radioisotope: Add the [⁶⁴Cu]CuCl₂ solution to the tube. The total reaction volume should be kept minimal (e.g., 200-500 µL).

-

Incubation: Incubate the reaction at room temperature for 60 minutes. For other conjugates or isotopes like ⁶⁸Ga, heating may be required (e.g., 10-15 minutes at 80-95°C).[1][6]

-

Quality Control: Determine the radiochemical purity (RCP) of the crude product using methods like instant thin-layer chromatography (iTLC) to quantify the percentage of incorporated ⁶⁴Cu versus free ⁶⁴Cu.

-

Purification: If the RCP is below the desired threshold (typically >95%), purify the radiolabeled conjugate using a size-exclusion column, eluting with sterile saline or PBS.

-

Final Formulation: Collect the purified product, perform a final RCP check, and formulate in a sterile solution for in vivo use.

Caption: Workflow for developing a radiopharmaceutical using this compound.

References

- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]

- 2. This compound | C19H28N4O10 | CID 118245608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NODA-GA-NHS ester - www.chematech-mdt.com [chematech-mdt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | EGFR | 1407166-70-4 | Invivochem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fundamental Principles of NODAGA-NHS Chelation

This guide provides a comprehensive overview of the core principles underlying this compound chelation, a critical technology in the development of radiopharmaceuticals for imaging and therapy. We will explore its chemical structure, reaction mechanisms, and practical applications, supported by quantitative data and detailed experimental protocols.

Core Principles of this compound Chelation

NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a bifunctional chelator derived from the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle.[1][2] Its design incorporates two key functional components: a powerful chelating core and a reactive arm for conjugation to biomolecules.

-

The Chelating Core (NODAGA): The fundamental structure is based on a 1,4,7-triazacyclononane ring, which, along with its acetate and glutaric acid arms, provides multiple donor atoms (three nitrogens and three carboxyl oxygens). This polydentate nature allows it to form exceptionally stable complexes with various metal ions through the "chelate effect."[1] The cavity size of the macrocycle is particularly well-suited for trivalent metals like Gallium-68 (⁶⁸Ga), leading to high thermodynamic stability.[2] It also forms stable complexes with other medically relevant radiometals, such as Copper-64 (⁶⁴Cu).[1][3]

-

The Reactive Moiety (NHS Ester): To be useful in drug development, the chelator must be attached to a targeting molecule (e.g., a peptide or antibody). NODAGA is functionalized with a glutaric acid arm, and the distal carboxylic acid is activated to form an N-Hydroxysuccinimide (NHS) ester.[1] This NHS ester is a highly efficient, amine-reactive functional group. It readily reacts with primary amines (–NH₂), such as those on the N-terminus of a protein or the side chain of a lysine residue, via a nucleophilic acyl substitution mechanism.[1][4] This reaction forms a stable, covalent amide bond, effectively "conjugating" the NODAGA chelator to the biomolecule.[1] The efficiency of this reaction is critically dependent on pH, typically performed in a slightly alkaline buffer (pH 7.2-8.5).[1][4]

Quantitative Data

The performance of a chelator is defined by its stability with the radiometal and the efficiency of the labeling process.

Table 1: Thermodynamic Stability Constants (log K) of Ga³⁺ Complexes

| Chelator | log K Value | Key Characteristics |

| NODAGA | High (surpasses DOTA) | Forms highly stable complexes with Ga³⁺.[2] |

| NOTA | ~31.0 | Considered one of the strongest chelators for Ga³⁺ due to ideal cavity size.[2] |

| DOTA | Lower than NOTA/NODAGA | Still forms stable complexes but is thermodynamically less favorable for Ga³⁺.[2][5] |

| DTPA | Lower than NOTA | Acyclic chelator, generally forms less stable complexes than macrocyclic ones.[2] |

Table 2: Typical Radiolabeling and Conjugation Parameters

| Parameter | Condition | Outcome / Note |

| Conjugation pH | 8.0 - 8.5 | Optimal for NHS ester reaction with primary amines; avoids hydrolysis.[4][6] |

| Conjugation Molar Ratio | 5-20 fold excess of this compound | Increasing the molar excess of the chelator can improve conjugation yield.[6][7] |

| Radiolabeling pH (⁶⁸Ga) | 4.0 - 5.0 | Optimal for achieving high radiochemical purity.[6] |

| Radiolabeling Temperature | 25°C - 95°C | NODAGA allows for rapid labeling even at room temperature, a key advantage.[3][8] |

| Radiolabeling Time | 5 - 15 minutes | Fast kinetics allow for short incubation times, crucial for short-lived isotopes.[6] |

| Radiochemical Yield | >95% | High yields are routinely achievable under optimized conditions.[5] |

Mandatory Visualizations

The following diagrams illustrate the core chemical pathway and a typical experimental workflow involving this compound.

Caption: Chemical pathway of this compound bioconjugation and subsequent radiometal chelation.

Caption: Standard experimental workflow for creating a NODAGA-based radiopharmaceutical.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization is required for specific biomolecules and radiometals.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of the NODAGA chelator to a monoclonal antibody (mAb).

A. Materials:

-

Monoclonal Antibody (mAb): Purified, in an amine-free buffer (e.g., PBS). Concentration should be known.

-

This compound ester: Lyophilized powder.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M Sodium Borate or Sodium Carbonate buffer, pH 8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassette (e.g., 10 kDa MWCO).

B. Methodology:

-

Antibody Preparation: If the mAb is not in an appropriate buffer, perform a buffer exchange into the Reaction Buffer using a centrifugal concentrator or dialysis. Adjust the final concentration to 5-10 mg/mL.[7]

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Calculate the volume of this compound stock solution needed to achieve a 10- to 20-fold molar excess relative to the mAb.

-

Slowly add the calculated volume of this compound stock to the mAb solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v).

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]

-

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

-

Purification:

-

Separate the NODAGA-mAb conjugate from unreacted this compound and byproducts.

-

Equilibrate an SEC column (e.g., PD-10) with sterile PBS.

-

Apply the reaction mixture to the column and elute with PBS. Collect fractions corresponding to the high molecular weight protein peak.

-

Alternatively, purify the conjugate by dialyzing against PBS for 24-48 hours with multiple buffer changes.

-

-

Characterization: Determine the final protein concentration (e.g., BCA assay) and the average number of chelators per antibody, if required (via isotopic dilution assay or mass spectrometry). Store the conjugate at 4°C or -80°C.

Protocol 2: Radiolabeling of NODAGA-Antibody Conjugate with Gallium-68 (⁶⁸Ga)

This protocol outlines the incorporation of ⁶⁸Ga into the purified NODAGA-mAb conjugate.

A. Materials:

-

NODAGA-mAb conjugate: Purified from Protocol 1.

-

⁶⁸Ge/⁶⁸Ga Generator: Eluted with 0.1 M HCl.

-

Reaction Buffer: 0.1 M Sodium Acetate or HEPES buffer, pH 4.5.

-

Metal-free water and vials.

-

Quality Control System: Instant thin-layer chromatography (iTLC) strips (e.g., ITLC-SG) with a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5) or a radio-HPLC system.

B. Methodology:

-

Preparation: In a metal-free vial, add a specific amount of the NODAGA-mAb conjugate (typically 50-100 µg).

-

pH Adjustment: Add the Reaction Buffer to the vial to bring the total volume to approximately 400 µL and ensure the final pH is between 4.0 and 4.5.

-

Radiolabeling Reaction:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator to obtain ⁶⁸GaCl₃ in 0.1 M HCl.

-

Add the desired amount of ⁶⁸Ga activity (e.g., 100-500 MBq) to the vial containing the buffered conjugate.

-

Gently mix and incubate at room temperature (or up to 60-95°C for some conjugates to speed up kinetics) for 5-15 minutes.[6]

-

-

Quality Control (QC):

-

Determine the radiochemical purity (RCP) to quantify the percentage of ⁶⁸Ga successfully chelated by the conjugate versus free ⁶⁸Ga.

-

Spot a small aliquot of the reaction mixture onto an iTLC strip.

-

Develop the strip using the mobile phase. In a typical system, the ⁶⁸Ga-NODAGA-mAb remains at the origin (Rf = 0.0), while free ⁶⁸Ga moves with the solvent front (Rf = 1.0).

-

Analyze the strip using a radio-TLC scanner to calculate the RCP. A successful labeling should yield an RCP >95%.

-

-

Final Formulation: If the RCP is acceptable, the product can be formulated in a suitable buffer (e.g., saline with 0.1% Tween 80) for in vivo use. No further purification is typically needed if the RCP is high.

References

- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. NODAGA Derivatives as Chelating Agents for Radioactive Isotopes | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nodaga-NHS: Chemical Properties, Structure, and Applications

Introduction

Nodaga-NHS, also known as NODA-GA-NHS ester, is a bifunctional chelator that has garnered significant attention in the fields of radiopharmaceutical development and molecular imaging.[1] Its robust chemical properties and versatile reactivity make it an invaluable tool for researchers and scientists in drug development. This guide provides a comprehensive overview of the chemical structure, properties, and common experimental protocols involving this compound, tailored for a technical audience.

Chemical Structure and Properties

This compound is a derivative of the 1,4,7-triazacyclononane-1,4-diacetate (NODA) macrocycle, featuring a glutaric acid arm functionalized with an N-hydroxysuccinimide (NHS) ester.[1] This NHS ester group is highly reactive towards primary amines, enabling the covalent conjugation of Nodaga to a wide range of biomolecules, such as peptides, antibodies, and nanoparticles.[1][2] The core triazacyclononane structure serves as an efficient chelating agent for various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[3][4]

The chemical identity and key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | [5][6] |

| CAS Number | 1407166-70-4 | [1][3][5] |

| Molecular Formula | C₁₉H₂₈N₄O₁₀ | [3][5][6] |

| Molecular Weight | 472.4 g/mol | [1][5][6] |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O | [1][5][6] |

| Appearance | Typically exists as a solid at room temperature | [3] |

| Purity | >90% (Note: NHS esters can degrade over time) | [7] |

Solubility and Stability

This compound is generally soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][3] Its solubility in aqueous solutions is limited, and it is susceptible to hydrolysis, particularly at higher pH values.[1] The NHS ester is the primary site of hydrolysis, which converts the active ester back to the unreactive carboxylate form of Nodaga.[1] To minimize hydrolysis, it is recommended to prepare solutions of this compound immediately before use and to conduct conjugation reactions in a pH range of 7.0-8.5.[1]

The stability of the radiometal complexes formed with Nodaga is a critical attribute. [64Cu]Cu-NODAGA complexes have demonstrated high stability in human serum and when challenged with competing chelators like EDTA.[1][8] Similarly, [68Ga]NODAGA conjugates have shown considerable stability in vitro.[1] This high stability is crucial for in vivo applications to prevent the release of the radiometal and subsequent off-target accumulation.[1]

Experimental Protocols

The primary application of this compound is the conjugation to biomolecules and subsequent radiolabeling. The following sections provide a detailed methodology for these key experiments.

Conjugation of this compound to a Biomolecule (e.g., Antibody)

This protocol describes the general procedure for conjugating this compound to a primary amine-containing biomolecule, such as an antibody (e.g., Trastuzumab).

Materials:

-

This compound ester

-

Biomolecule (e.g., Trastuzumab) solution in a suitable buffer (e.g., 0.1 M borate-buffered saline, pH 8.0-8.5)

-

Anhydrous, water-miscible organic solvent (e.g., DMF or DMSO)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Reaction vessels

-

pH meter

Procedure:

-

Prepare the this compound solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.[1]

-

Prepare the biomolecule solution: Ensure the biomolecule is in a buffer that is free of primary amines (e.g., Tris) and adjusted to a pH between 7.0 and 8.5.[1] A common choice is 0.1 M borate buffer.[2]

-

Perform the conjugation reaction: Add a molar excess of the this compound stock solution to the biomolecule solution. The molar ratio will depend on the desired degree of labeling and should be optimized for each specific biomolecule.[2] For example, ratios of 5, 20, or 100-fold excess of this compound to the antibody have been reported.[2]

-

Incubate the reaction: Allow the reaction to proceed for a set amount of time. Incubation can be performed at 4°C for extended periods (e.g., 20 hours) or at room temperature for shorter durations.[2]

-

Purify the conjugate: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography.[2] Elute the column with a suitable buffer, such as 0.1 M sodium acetate (pH 5.6).[2]

-

Characterize the conjugate: Determine the concentration of the purified Nodaga-biomolecule conjugate using a suitable method (e.g., HPLC or Nanodrop).[2] The number of chelators per biomolecule can be estimated by mass spectrometry (e.g., MALDI-TOF).[2]

Radiolabeling of Nodaga-Conjugate with ⁶⁴Cu

This protocol outlines the steps for radiolabeling the Nodaga-conjugated biomolecule with Copper-64.

Materials:

-

Nodaga-conjugated biomolecule

-

[⁶⁴Cu]CuCl₂ in 0.1 M HCl

-

0.2 M sodium acetate buffer (pH 5.5)

-

Reaction vial

-

Heating block or water bath

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

Prepare the reaction mixture: In a reaction vial, add the Nodaga-conjugated biomolecule solution.

-

Add the radiometal: To the vial, add the [⁶⁴Cu]CuCl₂ solution followed by the sodium acetate buffer to adjust the pH to approximately 5.5.[8]

-

Incubate for labeling: Incubate the reaction mixture at a controlled temperature. For ⁶⁴Cu labeling of Nodaga conjugates, incubation at 37°C for 60 minutes has been shown to be effective.[8]

-

Perform quality control: Determine the radiochemical purity of the [⁶⁴Cu]Cu-Nodaga-biomolecule by radio-TLC or radio-HPLC to ensure that the incorporation of the radiometal is high (typically >95%).[8]

Visualizations

The following diagrams illustrate key aspects of this compound chemistry and its application workflow.

Caption: Chemical structure of this compound.

Caption: Conjugation reaction of this compound with a biomolecule.

References

- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]

- 2. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | EGFR | 1407166-70-4 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy this compound | 1407166-70-4 [smolecule.com]

- 6. This compound | C19H28N4O10 | CID 118245608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NODAGA-NHS for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid (NODAGA) conjugated to an N-hydroxysuccinimide (NHS) ester, a bifunctional chelator of significant interest for positron emission tomography (PET) imaging. We will delve into its core principles, experimental protocols, and applications, presenting quantitative data in easily comparable formats and visualizing key processes.

Introduction to NODAGA-NHS

This compound has emerged as a versatile and efficient bifunctional chelator for the development of radiopharmaceuticals for PET imaging. Its core structure consists of a triazacyclononane-based chelating moiety, NODAGA, which forms stable complexes with various radiometals, notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The NHS ester is a reactive group that facilitates covalent conjugation to targeting biomolecules, such as peptides and antibodies, through the formation of stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues). This allows for the specific delivery of the radioisotope to tissues and cells of interest, enabling non-invasive visualization and quantification of biological processes.[1]

The choice of chelator can significantly impact the biodistribution and imaging characteristics of a radiopharmaceutical.[2] NODAGA has shown advantages over the more traditional chelator, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), in certain applications, including milder radiolabeling conditions and potentially improved in vivo stability and tumor-to-background ratios.[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound, from conjugation to in vivo evaluation.

Conjugation of this compound to a Targeting Peptide

This protocol describes a general method for conjugating this compound to a peptide containing a primary amine.

Materials:

-

Targeting peptide with a primary amine (e.g., containing a lysine residue)

-

This compound ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.5) or similar amine-free buffer

-

PD-10 desalting column or equivalent size-exclusion chromatography system

-

Deionized water

-

Lyophilizer

Procedure:

-

Peptide Preparation: Dissolve the targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

-

This compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 3-5 molar excess of the this compound solution to the peptide solution.

-

Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature, protected from light.

-

Purification: Purify the NODAGA-conjugated peptide using a PD-10 desalting column equilibrated with deionized water to remove unconjugated this compound and salts.

-

Lyophilization: Freeze-dry the purified conjugate to obtain a stable powder.

-

Characterization: Confirm the successful conjugation and determine the molecular weight of the final product using mass spectrometry (e.g., MALDI-TOF or LC-MS).

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines the radiolabeling of a NODAGA-conjugated peptide with ⁶⁸Ga.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

NODAGA-conjugated peptide

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile water for injection

-

Heating block or water bath

-

C18 Sep-Pak cartridge

-

Ethanol

-

Saline solution

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.

-

Reaction Mixture: In a sterile vial, add 10-50 µg of the NODAGA-conjugated peptide dissolved in sterile water.

-

Buffering: Add sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.5.

-

Radiolabeling: Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the reaction vial.

-

Incubation: Incubate the reaction mixture at 80-95°C for 5-10 minutes. Some NODAGA conjugates can also be labeled efficiently at room temperature, though this may require a higher precursor amount.[4]

-

Purification (if necessary): Condition a C18 Sep-Pak cartridge with ethanol followed by sterile water. Pass the reaction mixture through the cartridge. Wash with sterile water to remove unreacted ⁶⁸Ga. Elute the ⁶⁸Ga-NODAGA-peptide with a small volume of ethanol/water mixture.

-

Formulation: Evaporate the ethanol and reconstitute the final product in sterile saline for injection.

-

Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

Radiolabeling with Copper-64 (⁶⁴Cu)

This protocol describes the radiolabeling of a NODAGA-conjugated antibody with ⁶⁴Cu.

Materials:

-

⁶⁴CuCl₂ in 0.1 M HCl

-

NODAGA-conjugated antibody

-

0.1 M Ammonium acetate buffer (pH 5.5)

-

PD-10 desalting column

-

Sterile saline

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Antibody Preparation: Dissolve the NODAGA-conjugated antibody in 0.1 M ammonium acetate buffer (pH 5.5).

-

Radiolabeling: Add the ⁶⁴CuCl₂ solution (typically 5-10 MBq per 100 µg of antibody) to the antibody solution.

-

Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes with gentle shaking. Room temperature labeling is also often feasible.

-

Purification: Purify the ⁶⁴Cu-NODAGA-antibody using a PD-10 desalting column equilibrated with sterile saline to remove unchelated ⁶⁴Cu.

-

Quality Control: Assess the radiochemical purity by radio-TLC or radio-HPLC.

Data Presentation

This section summarizes quantitative data from various studies to facilitate comparison of NODAGA-based radiotracers.

Radiolabeling Efficiency and Purity

| Radiotracer | Radionuclide | Precursor Amount | Temperature (°C) | Time (min) | Radiochemical Purity (%) | Reference |

| ⁶⁸Ga-NODAGA-AMBA | ⁶⁸Ga | Not Specified | Not Specified | Not Specified | >98 | [1] |

| ⁶⁸Ga-NODAGA-c(NGR) | ⁶⁸Ga | Not Specified | 95 | 10 | >98 | [2] |

| ⁶⁸Ga-DOTAGA-c(NGR) | ⁶⁸Ga | Not Specified | 95 | 10 | >98 | [2] |

| ⁶⁸Ga-HBED-CC-c(NGR) | ⁶⁸Ga | Not Specified | Room Temp | 5 | >98 | [2] |

| ⁶⁸Ga-PSMA-11 | ⁶⁸Ga | 20 µg | 100 | 10 | 99.06 ± 0.10 | [5] |

| ⁶⁴Cu-NODAGA-JR11 | ⁶⁴Cu | Not Specified | Not Specified | Not Specified | >95 | [6] |

| ⁶⁴Cu-DOTA-TATE | ⁶⁴Cu | Not Specified | Not Specified | Not Specified | >95 | [6] |

In Vitro Stability

| Radiotracer | Medium | Time (h) | Stability (%) | Reference |

| ⁶⁸Ga-PSMA-11 | Saline | 4 | >98 | [5] |

| ⁶⁸Ga-PSMA-11 | Serum | 1 | >95 | [5] |

| ⁶⁸Ga-NODAGA-CDP1 | Not Specified | 3 | >95 | [4] |

| ⁶⁸Ga-DOTA-CDP1 | Not Specified | 3 | >95 | [4] |

Comparative Biodistribution Data (Tumor Uptake, %ID/g)

| Radiotracer | Tumor Model | 1h p.i. | 2h p.i. | 4h p.i. | Reference |

| ⁶⁸Ga-NODAGA-JR11 | NET Xenograft | 15.6 ± 3.4 | - | 12.8 ± 2.1 | [3] |

| ⁶⁸Ga-DOTATATE | NET Xenograft | 10.2 ± 2.1 | - | 7.9 ± 1.5 | [3] |

| ⁶⁴Cu-NODAGA-JR11 | NCI-H69 Xenograft | 27.5 ± 5.9 | - | 25.1 ± 3.8 | [6] |

| ⁶⁴Cu-DOTA-TATE | NCI-H69 Xenograft | 15.2 ± 2.9 | - | 12.5 ± 2.1 | [6] |

| ⁶⁸Ga-NODAGA-AMBA | PC-3 Xenograft | 3.78 ± 0.93 | - | - | [1] |

| ⁴⁴Sc-NODAGA-AMBA | PC-3 Xenograft | 4.56 ± 0.45 | - | - | [1] |

Visualizations

This section provides diagrams created using Graphviz to illustrate key concepts and workflows.

This compound Conjugation Chemistry

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Head-to-Head Comparison of 68Ga-NODAGA-JR11 and 68Ga-DOTATATE PET/CT in Patients with Metastatic, Well-Differentiated Neuroendocrine Tumors: Interim Analysis of a Prospective Bicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to NODAGA-NHS for Gallium-68 Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the NODAGA-NHS chelator for Gallium-68 (⁶⁸Ga) radiolabeling, a critical process in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. This document outlines the core principles, experimental protocols, and key data associated with the use of this compound in preclinical and clinical research.

Introduction to this compound

NODAGA, which stands for 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid, is a macrocyclic chelator renowned for its efficient complexation of Gallium-68.[1] Its structure allows for rapid and stable radiolabeling under mild conditions, a significant advantage over other chelators like DOTA.[1] The N-hydroxysuccinimide (NHS) ester functionalization of NODAGA creates a reactive site for covalent conjugation to primary amines on biomolecules such as peptides and antibodies, enabling the development of targeted radiopharmaceuticals.

The smaller ring size of NODAGA compared to DOTA contributes to its hydrophilicity, which can lead to faster clearance from the body.[1] This property is often desirable for reducing background signal and improving image quality in PET scans.

Gallium-68 Radiolabeling with NODAGA Conjugates

The radiolabeling of NODAGA-conjugated biomolecules with ⁶⁸Ga is a robust process. Key parameters influencing the efficiency of this reaction include pH, temperature, and precursor concentration.

Radiolabeling Conditions and Efficiency

Optimal conditions for ⁶⁸Ga radiolabeling of NODAGA conjugates typically involve a slightly acidic pH and can often be achieved at room temperature, although heating can increase the reaction rate. One study found that for a NODAGA-pamidronic acid conjugate, the optimal pH range was 4 to 4.5 with a temperature above 60°C.[2] Under these conditions, a radiochemical purity of 90% was achieved within 15 minutes.[2]

| Parameter | Optimal Range/Value | Notes | Reference |

| pH | 4.0 - 4.5 | Formation of ⁶⁸Ga colloids can occur at higher pH values. | [2] |

| Temperature | Room Temperature to >60°C | While NODAGA conjugates can label at room temperature, heating can expedite the reaction. | [2] |

| Reaction Time | 5 - 15 minutes | Rapid complexation is a key feature of NODAGA. | [2] |

| Precursor Amount | Variable | A higher amount of the NODAGA-conjugated precursor may be needed to achieve high yields at room temperature. | [2] |

Comparative Performance of Chelators

Studies comparing various chelators for ⁶⁸Ga labeling have highlighted the favorable characteristics of the NOTA/NODAGA backbone.

| Chelator | Condition | Chelator Concentration | Radiochemical Yield (RCY) |

| DFO | pH 6.5, 25°C | 5 µM | 97 ± 1.0% |

| THP | pH 6.5, 25°C | 5 µM | 97 ± 0.1% |

| DFO | pH 6.5, 25°C | 500 nM | 96 ± 1.5% |

| THP | pH 6.5, 25°C | 500 nM | 97 ± 0.6% |

| Various | pH 6.5, 90°C | 5 µM | >94% (for all except DOTA) |

| NOTP | pH 6.5, 90°C | 500 nM | 94 ± 0.8% |

| HBED | pH 6.5, 90°C | 500 nM | 88 ± 4.4% |

Data adapted from a comparative study of macrocyclic and acyclic chelators.[3]

Experimental Protocols

Conjugation of this compound to a Targeting Molecule

This protocol describes the general procedure for conjugating this compound to a biomolecule containing a primary amine.

Materials:

-

This compound ester

-

Targeting molecule (e.g., peptide, antibody) with a primary amine

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2-8.5)

-

Quenching solution (e.g., 1 M glycine or Tris buffer)

-

Purification system (e.g., size-exclusion chromatography, RP-HPLC)

Procedure:

-

Dissolve the targeting molecule in the conjugation buffer to a known concentration.

-

Dissolve this compound in a small amount of anhydrous DMSO.

-

Add the this compound solution to the targeting molecule solution at a specific molar ratio (e.g., 5:1 to 20:1 excess of this compound).

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the quenching solution to react with any unreacted NHS esters.

-

Purify the resulting NODAGA-conjugated molecule using an appropriate chromatography method to remove unconjugated chelator and other impurities.

-

Characterize the conjugate to determine the average number of chelators per molecule (e.g., by mass spectrometry).

Gallium-68 Radiolabeling of NODAGA-Conjugate

This protocol outlines the steps for radiolabeling the NODAGA-conjugated biomolecule with ⁶⁸Ga.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

Elution solution (e.g., 0.1 M HCl)

-

NODAGA-conjugated molecule

-

Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.0-4.5)

-

C18 Sep-Pak cartridge (or similar) for purification

-

Ethanol

-

Saline solution

-

Quality control system (e.g., radio-TLC, radio-HPLC)

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with the elution solution to obtain ⁶⁸GaCl₃.

-

Add the reaction buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for labeling.

-

Add the NODAGA-conjugated molecule to the buffered ⁶⁸Ga solution.

-

Incubate the reaction mixture at the desired temperature (e.g., room temperature or 60-95°C) for 5-15 minutes.

-

After incubation, purify the radiolabeled conjugate. A common method is to trap the product on a C18 Sep-Pak cartridge, wash with water to remove unreacted ⁶⁸Ga, and then elute the final product with ethanol/saline.

-

Perform quality control to determine radiochemical purity and specific activity.

Visualizing Key Processes

Chemical Structure of this compound

Caption: Chemical structure of the this compound chelator.

Gallium-68 Radiolabeling Workflow

Caption: Workflow for the radiolabeling of a NODAGA-conjugate with Gallium-68.

Bioconjugation of this compound to a Biomolecule

Caption: The process of conjugating this compound to a biomolecule.

Conclusion

The this compound chelator represents a significant tool in the advancement of ⁶⁸Ga-based radiopharmaceuticals. Its ability to be rapidly and efficiently labeled with Gallium-68 under mild conditions, coupled with the straightforward conjugation to targeting biomolecules via the NHS ester, makes it a preferred choice for many researchers. The favorable in vivo characteristics of ⁶⁸Ga-NODAGA complexes, such as high stability and hydrophilicity, further enhance their utility in developing high-quality PET imaging agents. This guide provides a foundational understanding and practical protocols to aid in the successful implementation of this compound in radiopharmaceutical research and development.

References

- 1. NODAGA Derivatives as Chelating Agents for Radioactive Isotopes | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]

The Application of NODAGA-NHS in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology research and the development of targeted radiopharmaceuticals, the choice of a suitable bifunctional chelator is paramount. This chelator must not only securely sequester a diagnostic or therapeutic radionuclide but also be readily conjugated to a targeting biomolecule, such as a peptide or antibody, without compromising its biological activity. NODAGA-NHS (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid-N-hydroxysuccinimide ester) has emerged as a prominent chelator for radiolabeling with medically relevant radionuclides, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), for Positron Emission Tomography (PET) imaging. Its favorable radiolabeling kinetics at mild conditions and the in vivo stability of its radiometal complexes make it a valuable tool in the development of novel cancer diagnostics and theranostics.

This technical guide provides an in-depth overview of the core applications of this compound in oncology research. It details experimental protocols, presents quantitative data for comparative analysis, and visualizes key biological and experimental workflows to aid researchers in the effective utilization of this versatile chelator.

Core Concepts: The Chemistry of this compound

This compound is a derivative of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle, featuring a glutaric acid arm functionalized with an N-hydroxysuccinimide (NHS) ester.[1] This NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines (e.g., the N-terminus of a peptide or the ε-amino group of a lysine residue) on biomolecules.[2] This conjugation strategy is one of the most widely used methods in bioconjugation chemistry due to its efficiency and the mild reaction conditions required.[2]

The NODAGA moiety itself is an efficient chelator for various trivalent metal ions, including ⁶⁸Ga³⁺, and divalent metal ions like ⁶⁴Cu²⁺. The resulting radiometal-NODAGA complex exhibits high thermodynamic stability and kinetic inertness, which are crucial to prevent the release of the radionuclide in vivo.

Quantitative Data Summary

The selection of a chelator for a specific application often involves a trade-off between radiolabeling efficiency, in vivo stability, and pharmacokinetic properties of the final radiopharmaceutical. The following tables summarize key quantitative data from comparative studies involving NODAGA and the commonly used chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

| Chelator | Radionuclide | Targeting Molecule | Radiolabeling Conditions | Radiochemical Yield (%) | Reference |

| NODAGA | ⁶⁸Ga | c(RGDfK) | 5 min, Room Temperature | >96 | [3] |

| DOTA | ⁶⁸Ga | c(RGDfK) | Not specified | Not specified | [3] |

| NODAGA | ⁶⁸Ga | Pamidronic Acid | 15 min, >60°C, pH 4-4.5 | >90 | [4] |

| NODAGA | ⁶⁴Cu | Trastuzumab | 15 min, 25°C | ~65 | [5] |

| DOTA | ⁶⁴Cu | Trastuzumab | 15 min, 25°C | Not specified (low) | [5] |

| NODAGA | ⁶⁴Cu | mAb7 (anti-EpCAM) | 1 hr, 25°C | 59-71 | [6] |

| DOTA | ⁶⁴Cu | mAb7 (anti-EpCAM) | 1 hr, 40°C | 59-71 | [6] |

Table 1: Comparative Radiolabeling Efficiencies. This table highlights the generally faster and milder radiolabeling conditions for NODAGA, especially with ⁶⁸Ga.

| Radiotracer | In Vitro Stability (Human Serum) | In Vivo Stability Marker | Reference |

| [⁶⁸Ga]NODAGA-RGD | Stable | Lower protein binding than [⁶⁸Ga]DOTA-RGD | [3] |

| [⁶⁴Cu]NODAGA-Trastuzumab | High stability in PBS and mouse serum | Higher resistance to transchelation than [⁶⁴Cu]DOTA-Trastuzumab | [5] |

| [⁶⁴Cu]NODAGA-mAb7 | Not specified | Less liver accumulation than [⁶⁴Cu]DOTA-mAb7 | [6] |

Table 2: In Vitro and In Vivo Stability. This table indicates the excellent stability of NODAGA-based radiotracers.

| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Blood Ratio (1h p.i.) | Reference |

| [⁶⁸Ga]NODAGA-RGD | M21 (αvβ₃ positive) | Not specified | 11 | [3] |

| [⁶⁸Ga]DOTA-RGD | M21 (αvβ₃ positive) | Not specified | 4 | [3] |

| [⁶⁸Ga]NODAGA-RGD | U87-MG Glioblastoma (mice) | ~2.5 (at 2h p.i.) | 3.4 (vs. normal brain) | [7] |

| [⁶⁸Ga]NODAGA-PEG₂-[Sar¹¹]RM26 | PC-3 (GRPR-positive) | ~15 | >15 | [8] |

| [⁶⁸Ga]NOTA-PEG₂-[Sar¹¹]RM26 | PC-3 (GRPR-positive) | ~12 | >12 | [8] |

| [⁶⁴Cu]NODAGA-mAb7 | PC3-DsRed (EpCAM positive) | 13.24 ± 4.86 (at 24h p.i.) | Not specified | [6] |

| [⁶⁴Cu]DOTA-mAb7 | PC3-DsRed (EpCAM positive) | 13.44 ± 1.21 (at 24h p.i.) | Not specified | [6] |

Table 3: In Vivo Tumor Targeting and Biodistribution. This table showcases the effective tumor targeting of various NODAGA-conjugated radiotracers and highlights the improved tumor-to-background ratios compared to DOTA-based counterparts in some studies.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound in oncology research.

Protocol 1: Conjugation of this compound to a Targeting Biomolecule (e.g., Peptide or Antibody)

Materials:

-

This compound ester

-

Targeting biomolecule (peptide or antibody) with available primary amine groups

-

Conjugation buffer: 0.1 M sodium bicarbonate buffer or borate buffer, pH 8.0-8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Purification system: Size-exclusion chromatography (e.g., PD-10 column) or HPLC

-

pH meter and pH paper

Methodology:

-

Biomolecule Preparation:

-

Dissolve the targeting biomolecule in the conjugation buffer to a final concentration of 5-10 mg/mL.[9]

-

Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the conjugation reaction.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound solution to the biomolecule solution. Molar ratios can range from 5:1 to 100:1 (this compound:biomolecule) depending on the desired degree of conjugation.[9]

-

Incubate the reaction mixture at room temperature for 4 hours or at 4°C overnight with gentle stirring.[10] Monitor the pH of the reaction and adjust if necessary to maintain it within the 8.0-8.5 range.[10]

-

-

Purification:

-

Remove the unreacted this compound and byproducts by size-exclusion chromatography or HPLC.

-

Collect the fractions containing the conjugated biomolecule.

-

-

Characterization:

-

Determine the concentration of the purified conjugate using a suitable method (e.g., UV-Vis spectroscopy).

-

The number of chelators per biomolecule can be determined by methods such as MALDI-TOF mass spectrometry.

-

Protocol 2: Radiolabeling of NODAGA-conjugated Biomolecule with Gallium-68 (⁶⁸Ga)

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

NODAGA-conjugated biomolecule

-

Radiolabeling buffer: 0.1 M sodium acetate buffer, pH 4.0-4.5[4]

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Methodology:

-

⁶⁸Ga Elution:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

-

-

Radiolabeling Reaction:

-

In a sterile vial, add the desired amount of the NODAGA-conjugated biomolecule (typically 5-50 µg).

-

Add the ⁶⁸Ga eluate to the vial.

-

Adjust the pH of the reaction mixture to 4.0-4.5 using the radiolabeling buffer.[4]

-

Incubate the reaction mixture at room temperature for 5-10 minutes or at a slightly elevated temperature (e.g., 60-95°C) for 5-15 minutes to increase radiolabeling efficiency.[4]

-

-

Quality Control:

-

Determine the radiochemical purity of the [⁶⁸Ga]Ga-NODAGA-biomolecule using radio-TLC or radio-HPLC.

-

Protocol 3: In Vitro Cell Binding Assay

Materials:

-

Cancer cell line expressing the target of interest

-

Radiolabeled NODAGA-conjugate

-

Binding buffer (e.g., PBS with 1% BSA)

-

Unlabeled ("cold") targeting biomolecule for competition assay

-

Gamma counter

Methodology:

-

Cell Preparation:

-

Plate the cancer cells in a multi-well plate and allow them to adhere overnight.

-

-

Binding Assay:

-

Wash the cells with binding buffer.

-

Add increasing concentrations of the radiolabeled NODAGA-conjugate to the wells.

-

For competition studies, add a fixed concentration of the radiotracer along with increasing concentrations of the unlabeled biomolecule.

-

Incubate at 37°C for a defined period (e.g., 1 hour).

-

-

Washing and Lysis:

-

Wash the cells multiple times with cold binding buffer to remove unbound radiotracer.

-

Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).

-

-

Quantification:

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

Calculate the specific binding and determine the binding affinity (Kd) or IC50 value.

-

Signaling Pathways in Oncology Targeted by this compound Radiopharmaceuticals

This compound itself does not directly participate in signaling pathways. Its role is to attach a radionuclide to a targeting molecule that interacts with a specific component of a cancer-related signaling pathway. Below are diagrams of two prominent pathways often targeted in oncology research using this approach.

HER2 Signaling Pathway in Breast Cancer

The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a key driver of tumor growth and proliferation.[11] Monoclonal antibodies like trastuzumab, which can be conjugated with this compound for PET imaging, target the HER2 receptor.

PSMA Signaling in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA) is highly expressed on the surface of prostate cancer cells and is a well-established target for imaging and therapy.[12] Small molecule inhibitors of PSMA, conjugated to this compound, are widely used for PET imaging of prostate cancer.

Experimental and Logical Workflows

Effective implementation of this compound in oncology research requires a clear understanding of the experimental workflows. The following diagrams illustrate these processes.

Workflow for Bioconjugation and Radiolabeling

This diagram outlines the sequential steps from the targeting biomolecule to the final radiolabeled product for injection.

Workflow for a Preclinical PET Imaging Study

This diagram illustrates the typical workflow for an in vivo PET imaging study in an animal model of cancer.

Mechanism of Peptide Receptor Radionuclide Therapy (PRRT)

This diagram illustrates the principle of PRRT, a therapeutic application where a targeting peptide delivers a therapeutic radionuclide to cancer cells.

Conclusion

This compound is a powerful and versatile tool in the arsenal of researchers and drug developers in oncology. Its favorable chemical properties facilitate the efficient and stable radiolabeling of a wide range of targeting biomolecules. The resulting radiopharmaceuticals have demonstrated significant potential for high-contrast PET imaging of tumors and are integral to the development of targeted radionuclide therapies. This technical guide provides a foundational understanding of the applications of this compound, with the aim of enabling researchers to design and execute robust and informative studies in the pursuit of advancing cancer diagnosis and treatment.

References

- 1. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]

- 2. This compound | 1407166-70-4 | Benchchem [benchchem.com]

- 3. [68Ga]NODAGA-RGD for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two Novel [68Ga]Ga-Labeled Radiotracers Based on Metabolically Stable [Sar11]RM26 Antagonistic Peptide for Diagnostic Positron Emission Tomography Imaging of GRPR-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Prostate-specific membrane antigen modulates the progression of prostate cancer by regulating the synthesis of arginine and proline and the expression of androgen receptors and Fos proto-oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of the NHS Ester in Nodaga Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted radiopharmaceuticals, the ability to securely attach a radioactive metal ion to a targeting biomolecule is paramount. This is achieved through the use of bifunctional chelators, molecules that possess both a strong metal-binding moiety and a reactive group for covalent attachment to proteins, peptides, or antibodies. Nodaga (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has emerged as a highly effective chelator for various medically relevant radionuclides, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The true utility of Nodaga in bioconjugation, however, is unlocked through the activation of its glutaric acid carboxyl group as an N-hydroxysuccinimide (NHS) ester, creating Nodaga-NHS. This technical guide provides an in-depth exploration of the pivotal role of the NHS ester in this compound, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical and biological processes.

The Chemistry of Activation: The Function of the NHS Ester

The N-hydroxysuccinimide ester is a well-established and widely utilized reactive functional group in bioconjugation chemistry.[1][2] Its primary function is to convert a relatively unreactive carboxylic acid into a highly reactive "active ester" that readily undergoes nucleophilic attack by primary amines.[1][2]

In the context of this compound, the NHS ester is formed on the glutaric acid linker, providing a reactive handle for conjugation without compromising the metal-chelating properties of the Nodaga macrocycle. The key reaction is the formation of a stable amide bond between the this compound and a primary amine on the biomolecule, such as the ε-amino group of a lysine residue or the N-terminal amine of a peptide or protein.[1][2] This reaction is highly efficient and proceeds under mild conditions, which is crucial for preserving the structural and functional integrity of sensitive biomolecules.[1]

The reaction is highly dependent on pH. The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 9.0, with a more specific optimal range of 8.3-8.5 often cited.[3][4] At a pH below this range, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction rate.[3] Conversely, at a pH above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall conjugation efficiency.[3]

Quantitative Data on this compound Conjugation and Performance

The efficiency of the conjugation reaction and the stability of the resulting radiolabeled bioconjugate are critical parameters in the development of radiopharmaceuticals. The following tables summarize key quantitative data related to this compound.

| Parameter | Biomolecule | Molar Excess of this compound | Average Number of Chelators per Antibody | Reference |

| Conjugation Efficiency | Trastuzumab | 5 | Not specified | [5] |

| 20 | Not specified | [5] | ||

| 100 | ~27 | [5] |

| Radiotracer | Parameter | Value | Conditions | Reference |

| [⁶⁸Ga]NODAGA-peptide | Radiochemical Purity | > 95% | Not specified | [6] |

| Ex vivo stability in plasma (60 min) | 42.1 ± 3.7% | 37°C | [6] | |

| Ex vivo stability in urine (60 min) | 37.4 ± 2.9% | 37°C | [6] | |

| In vivo stability in plasma (60 min) | 2.1 ± 0.2% | Not specified | [6] | |

| In vivo stability in urine (60 min) | 2.2 ± 0.4% | Not specified | [6] | |

| [⁶⁴Cu]Cu-NODAGA-trastuzumab | Radiochemical Purity | > 97% | Not specified | [5] |

| Immunoreactive Fraction | 88-94% | HER2-positive BT474 cells | [7] |

Experimental Protocols

General Protocol for this compound Conjugation to Peptides and Proteins

This protocol provides a general framework for the conjugation of this compound to biomolecules containing primary amines. Optimization of molar ratios, reaction time, and temperature may be required for specific applications.

Materials:

-

This compound ester

-

Peptide or protein with primary amine(s)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer (pH 8.5) or 0.1 M Phosphate Buffer (pH 7.2-8.0). Avoid buffers containing primary amines (e.g., Tris).[8]

-

Quenching Buffer: 1 M Glycine or Tris buffer (pH ~8)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Biomolecule Solution: Dissolve the peptide or protein in the chosen conjugation buffer to a final concentration of 1-10 mg/mL.

-

Preparation of this compound Solution: Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL. The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared and stored.[8]

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound solution to the biomolecule solution. A common starting point is a 5- to 20-fold molar excess of this compound.

-

Gently mix the reaction solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. This will react with any unreacted this compound, preventing further modification of the biomolecule. Incubate for 15-30 minutes at room temperature.

-

Purification of the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., PD-10 columns), dialysis, or HPLC.

-

Characterization: Characterize the purified Nodaga-biomolecule conjugate by methods such as mass spectrometry (to determine the number of Nodaga molecules per biomolecule) and HPLC (to assess purity).

Experimental Workflow for this compound Conjugation

Caption: A generalized workflow for the conjugation of this compound to a biomolecule.

Signaling Pathways and Logical Relationships

Chemical Reaction of this compound with a Primary Amine

The core of the conjugation process is the nucleophilic acyl substitution reaction between the NHS ester of Nodaga and a primary amine on the biomolecule.

Caption: The reaction mechanism of this compound with a primary amine to form a stable amide bond.

HER2 Signaling Pathway in Cancer

Nodaga-conjugated antibodies, such as trastuzumab, are often used to target the Human Epidermal Growth Factor Receptor 2 (HER2) in cancer cells. Understanding the downstream signaling pathways of HER2 is crucial for comprehending the mechanism of action of these targeted radiopharmaceuticals.[9] Overexpression of HER2 leads to the formation of homodimers and heterodimers with other HER family members (e.g., HER3), resulting in the activation of intracellular signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[6][10][11] These pathways promote cell proliferation, survival, and differentiation, driving tumor growth.[9][11]

References

- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Beginner's Guide to NODAGA-NHS in Radiopharmaceutical Chemistry: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive introduction to the bifunctional chelator, NODAGA-NHS, for professionals entering the field of radiopharmaceutical chemistry. This document outlines the core principles, experimental protocols, and critical data associated with the use of this compound in the development of novel radiolabeled biomolecules for imaging and therapy.

Introduction to this compound

This compound, or 2,2'-(7-(1-carboxy-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator widely employed in radiopharmaceutical chemistry.[1][2] Its structure consists of two key components: a NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core and an N-hydroxysuccinimide (NHS) ester functional group.[3]

The NODAGA core is a highly efficient chelating agent, forming stable complexes with various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[3][4] This high stability is attributed to the pre-organized structure of the macrocycle, which minimizes the entropy loss upon metal complexation, a phenomenon known as the chelate effect. The NHS ester provides a reactive site for conjugation to biomolecules, such as peptides, antibodies, and nanoparticles, through the formation of a stable amide bond with primary amines (e.g., the side chain of a lysine residue).[4] This dual functionality allows for the secure attachment of a radioactive isotope to a targeting biomolecule, a cornerstone of modern radiopharmaceutical design.

Key Advantages of this compound

This compound offers several advantages over other commonly used chelators like DOTA, particularly for ⁶⁸Ga chelation:

-

Mild Radiolabeling Conditions: NODAGA can achieve high radiolabeling yields with ⁶⁸Ga under milder conditions, including lower temperatures (even room temperature) and a broader pH range, compared to DOTA.[4][] This is beneficial for heat-sensitive biomolecules.

-

Favorable Kinetics: The chelation of ⁶⁸Ga by NODAGA is kinetically faster than with DOTA.[4]

-

High Stability: The resulting ⁶⁸Ga-NODAGA complex exhibits high thermodynamic stability and in vivo stability, which is crucial for minimizing the release of the radionuclide in the body.[4]

-

Hydrophilicity: NODAGA is more hydrophilic than DOTA, which can lead to faster clearance of the radiopharmaceutical from non-target tissues.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a basis for experimental design and comparison.

| Parameter | Value | Conditions | Radionuclide | Biomolecule | Source |

| Radiolabeling Yield | >95% | pH 4.0-4.5, >60°C | ⁶⁸Ga | Pamidronic Acid | [] |

| >95% | Not specified | ⁶⁸Ga | UBI fragments | [1] | |

| ~80% | Room temperature | ⁶⁴Cu | Trastuzumab | [6][7] | |

| Radiochemical Purity | >95% | Not specified | ⁶⁸Ga | UBI fragments | [1] |

| Reaction Time (Radiolabeling) | 5-10 minutes | Room temperature | ⁶⁸Ga | Not specified | [] |

| 15 minutes | Room temperature | ⁶⁴Cu | Trastuzumab | ||

| Conjugation Time | 20 hours | 4°C | Not specified | Trastuzumab | [6][7] |

| pH for Conjugation | 7.0 - 8.5 | Not specified | Not applicable | Primary amines | |

| Tumor Uptake | 3-9% ID/g | In vivo mouse model | ⁶⁴Cu | Trastuzumab | |

| Chelators per Antibody | ~27 | 100-fold excess of this compound | Not applicable | Trastuzumab |

Experimental Protocols

This section provides detailed methodologies for the two primary stages of using this compound: bioconjugation and radiolabeling.

Protocol for this compound Conjugation to a Monoclonal Antibody

This protocol is a generalized procedure for conjugating this compound to a monoclonal antibody (mAb) like Trastuzumab.[6][7] Optimization may be required for different antibodies.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

This compound ester

-

0.1 M Borate-buffered saline (BBS), pH 8.5

-

Size-exclusion chromatography column (e.g., PD-10)

-

0.1 M Sodium acetate (NaOAc), pH 5.6

-

Protein concentration measurement method (e.g., Nanodrop, HPLC)

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody in 0.1 M BBS at a concentration of 10 mg/mL.

-

This compound Solution: Dissolve the this compound ester in 0.1 M BBS.

-

Conjugation Reaction: Add a 5, 20, or 100-fold molar excess of the this compound solution to the antibody solution.

-

Incubation: Gently mix the reaction mixture and incubate at 4°C for 20 hours.

-

Purification: Remove the excess, unconjugated this compound by size-exclusion chromatography using a PD-10 column. Elute the conjugated antibody with 0.1 M NaOAc, pH 5.6.

-

Fraction Collection and Analysis: Collect 1 mL fractions and determine the protein concentration of each fraction using a suitable method to identify the fractions containing the purified NODAGA-conjugated antibody.

Protocol for ⁶⁸Ga Radiolabeling of a NODAGA-Conjugated Biomolecule

This protocol describes the radiolabeling of a NODAGA-conjugated biomolecule with Gallium-68.

Materials:

-

NODAGA-conjugated biomolecule

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl

-

Sodium acetate buffer (pH 4.0-4.5)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

⁶⁸Ga Elution: Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.

-

pH Adjustment: Add sodium acetate buffer to the [⁶⁸Ga]GaCl₃ solution to adjust the pH to 4.0-4.5.

-

Radiolabeling Reaction: Add the NODAGA-conjugated biomolecule to the buffered ⁶⁸Ga solution. The amount of conjugate will need to be optimized but can range from 10-50 µg.

-

Incubation: Incubate the reaction mixture at a temperature between room temperature and 95°C for 5-15 minutes. Optimal temperature and time should be determined empirically for each new conjugate. For many NODAGA conjugates, radiolabeling can be achieved at room temperature.[]

-

Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC to separate the labeled conjugate from free ⁶⁸Ga.

Workflow and Process Visualization

The following diagrams illustrate the key chemical reaction and the overall experimental workflow for producing a radiolabeled biomolecule using this compound.

References

- 1. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 1407166-70-4 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for NODAGA-NHS Conjugation to Peptides and Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the bifunctional chelator NODAGA-NHS to peptides and proteins. This procedure is critical for the development of radiolabeled biomolecules for applications in nuclear medicine, including PET imaging and targeted radiotherapy. The N-hydroxysuccinimide (NHS) ester of NODAGA readily reacts with primary amines (the N-terminus and the ε-amino group of lysine residues) on peptides and proteins to form stable amide bonds.[1]

Overview of this compound Conjugation

The conjugation of this compound to a biomolecule is a crucial step in the preparation of radiopharmaceuticals. The NODAGA chelator can stably coordinate with various radiometals, such as Gallium-68 (⁶⁸Ga), for PET imaging. The NHS ester provides a reactive group for efficient coupling to the target peptide or protein under mild conditions.[1]

The overall workflow involves the following key stages:

-

Preparation of Biomolecule: Ensuring the peptide or protein is in a suitable buffer at the optimal pH for conjugation.

-

Conjugation Reaction: Incubation of the biomolecule with this compound to allow for the formation of a stable amide bond.

-

Purification: Removal of excess, unreacted this compound and any reaction byproducts.

-

Characterization: Analysis of the conjugate to determine the degree of labeling (chelator-to-biomolecule ratio).

Chemical Reaction

Caption: Figure 1: Reaction of this compound with a primary amine on a biomolecule.

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to peptides and proteins. It is important to note that optimal conditions, such as the molar ratio of this compound to the biomolecule, may need to be determined empirically for each specific application.

Materials and Reagents

-

Peptide or protein of interest

-

This compound ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer or borate buffer, pH 8.0-8.5. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the conjugation reaction.[2]

-

Purification column (e.g., PD-10 desalting column, size-exclusion chromatography column)

-

Quenching reagent (optional): Tris-HCl or Glycine, pH 7.4

Detailed Protocol

-

Preparation of the Biomolecule Solution:

-

Preparation of this compound Stock Solution:

-

Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5] Vortex briefly to ensure it is fully dissolved.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the biomolecule solution while gently stirring.[6] The optimal molar ratio should be determined empirically but can range from 5 to 100 equivalents.[6]

-

Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 20 hours in the dark.[5][6] Longer incubation times at lower temperatures can sometimes improve conjugation efficiency and protein stability.

-

-

Quenching the Reaction (Optional):

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound by size-exclusion chromatography (e.g., using a PD-10 desalting column).[6]

-

Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS) or 0.1 M sodium acetate (pH 5.64).[6]

-

Apply the reaction mixture to the column and collect fractions.

-

Monitor the protein-containing fractions using a spectrophotometer at 280 nm. The conjugated protein typically elutes in the earlier fractions.

-

Characterization of the Conjugate

-

Concentration Determination: The concentration of the purified NODAGA-conjugated biomolecule can be determined by measuring the absorbance at 280 nm using a NanoDrop spectrophotometer or a similar instrument.[6]

-